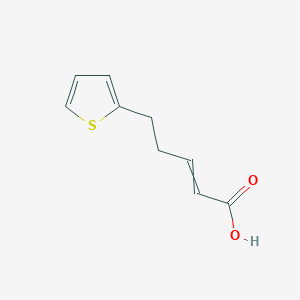
5-(Thiophen-2-YL)pent-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiophen-2-YL)pent-2-enoic acid is an organic compound that features a thiophene ring attached to a pentenoic acid chain. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various biologically active molecules. The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-YL)pent-2-enoic acid typically involves the formation of the thiophene ring followed by its attachment to the pentenoic acid chain. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) to form the thiophene ring . The thiophene ring can then be functionalized to introduce the pentenoic acid moiety through various organic reactions such as Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale cyclization reactions using sulfurizing agents and subsequent functionalization steps. The process is optimized for yield and purity, employing catalysts and controlled reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5-(Thiophen-2-YL)pent-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the pentenoic acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the double bond in the pentenoic acid chain can produce saturated carboxylic acids .
Aplicaciones Científicas De Investigación
5-(Thiophen-2-YL)pent-2-enoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Thiophen-2-YL)pent-2-enoic acid and its derivatives involves interactions with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, influencing their function. For example, thiophene-containing compounds have been shown to inhibit enzymes and modulate receptor activity, leading to their therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Similar in structure but lacks the pentenoic acid chain.
2,5-Dimethylthiophene: Contains additional methyl groups on the thiophene ring.
Thiophene-3-carboxylic acid: The carboxylic acid group is attached at a different position on the thiophene ring.
Uniqueness
5-(Thiophen-2-YL)pent-2-enoic acid is unique due to the presence of both the thiophene ring and the pentenoic acid chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
920007-10-9 |
|---|---|
Fórmula molecular |
C9H10O2S |
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
5-thiophen-2-ylpent-2-enoic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h2-3,5-7H,1,4H2,(H,10,11) |
Clave InChI |
WHNZVCYJWWASJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CCC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


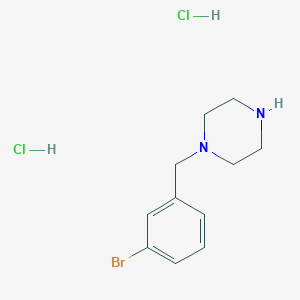
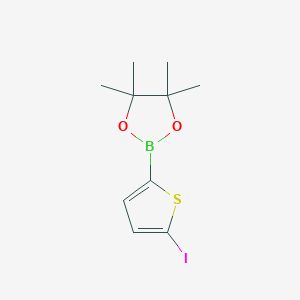
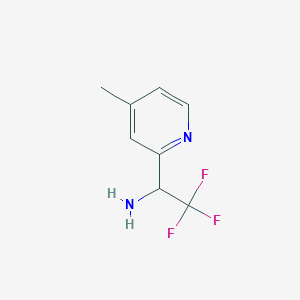

![4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate](/img/structure/B12626905.png)
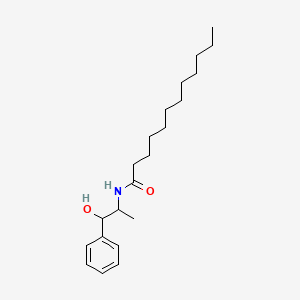
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12626910.png)
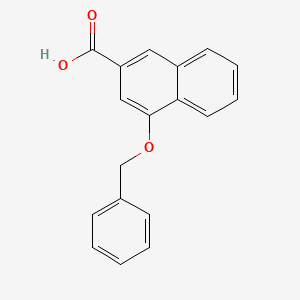
![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)
![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
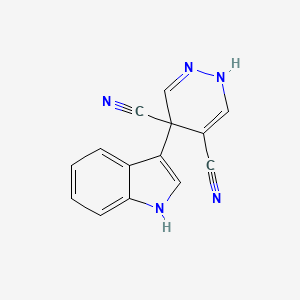
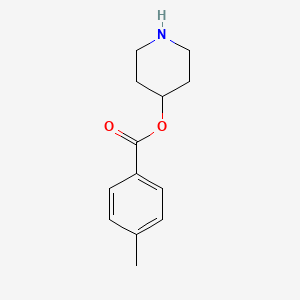
![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)
